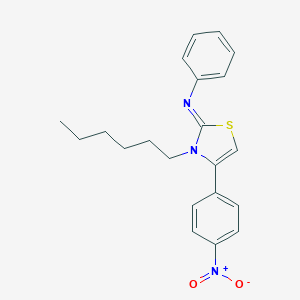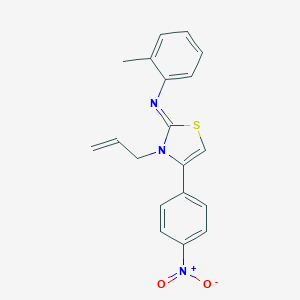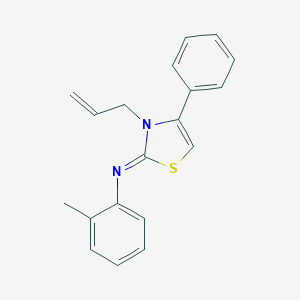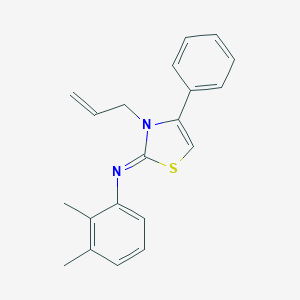![molecular formula C19H22Br2N2O2 B377339 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B377339.png)
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is characterized by its unique structure, which includes bromine atoms and a diethylamino group, making it a valuable subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . Subsequent bromination and functional group modifications lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole: A simpler structure with similar biological activities.
Bromoindole: Contains bromine atoms, similar to the target compound.
Diethylaminoindole: Contains a diethylamino group, similar to the target compound.
Uniqueness
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its combination of bromine atoms and a diethylamino group, which confer specific chemical and biological properties not found in simpler indole derivatives.
特性
分子式 |
C19H22Br2N2O2 |
|---|---|
分子量 |
470.2g/mol |
IUPAC名 |
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C19H22Br2N2O2/c1-3-22(4-2)10-5-7-11(8-6-10)23-18(24)14-12-9-13(15(14)19(23)25)17(21)16(12)20/h5-8,12-17H,3-4,9H2,1-2H3 |
InChIキー |
CYLJMNPOJQPAMH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


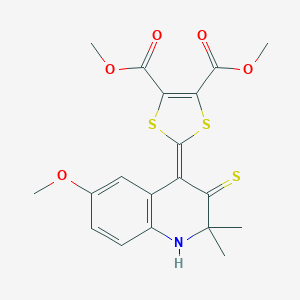
![N-[anilino(diphenyl)phosphoranylidene]benzenesulfonamide](/img/structure/B377257.png)
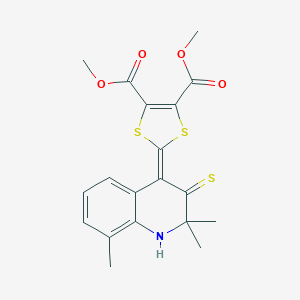
![2-[2-(2-phenylvinyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B377260.png)
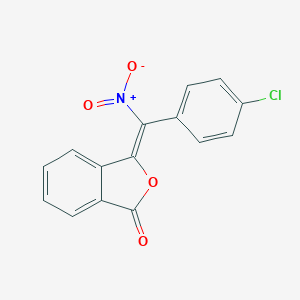
![ethyl (2Z)-2-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B377263.png)
![ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B377264.png)
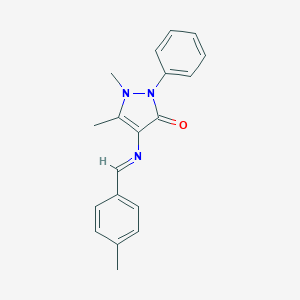
![2-Phenylimidazo[1,2-a]pyridin-3-yl 2,4,6-triisopropylphenyl sulfide](/img/structure/B377268.png)
![N'~1~,N'~3~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide](/img/structure/B377271.png)
